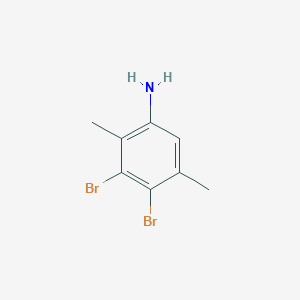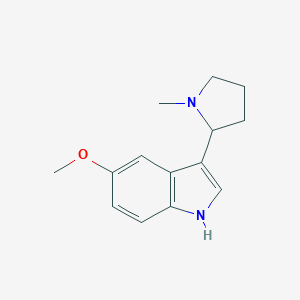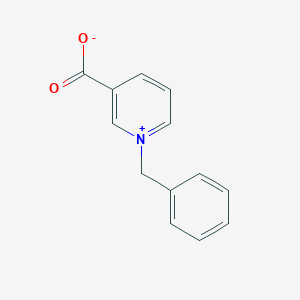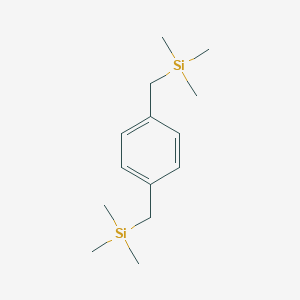
Silane, (1,4-phenylenebis(methylene))bis(trimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is an organosilicon compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 214°C. This compound is also known as Bis(trimethylsilyl)methylenebenzene or TMSB. The purpose of
Wirkmechanismus
The mechanism of action of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors and facilitates the transport of electrons or holes through the material. It has also been suggested that the compound can act as a reducing agent and donate electrons to other molecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Silane, (1,4-phenylenebis(methylene))bis(trimethyl). However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It has also been shown to be stable under physiological conditions and does not undergo any significant degradation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its ease of synthesis and purification. The compound can be synthesized in relatively high yields and purified using standard column chromatography techniques. It is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its limited solubility in water. This can make it difficult to use in aqueous-based experiments. Additionally, the compound is relatively expensive and may not be suitable for large-scale applications.
Zukünftige Richtungen
There are several potential future directions for the research on Silane, (1,4-phenylenebis(methylene))bis(trimethyl). One of the major areas of interest is the development of new semiconducting materials based on this compound. The synthesis of novel conjugated polymers and other organic semiconductors could lead to the development of more efficient and cost-effective electronic devices.
Another potential area of research is the use of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) in the field of catalysis. The compound has been shown to exhibit catalytic activity in certain reactions, and further studies could lead to the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is a versatile compound with potential applications in various fields. Its ease of synthesis and purification, as well as its relatively non-toxic nature, make it an attractive candidate for further research. The development of new semiconducting materials and catalysts based on this compound could lead to significant advancements in the fields of electronics and chemistry.
Synthesemethoden
The synthesis of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) involves the reaction of bis(trimethylsilyl)methane with 1,4-dibromobenzene in the presence of a palladium catalyst. This reaction produces the desired compound along with tetramethyldisiloxane as a byproduct. The yield of the reaction is around 60%, and the purity of the product can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a precursor for the synthesis of novel semiconducting materials that can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). It has also been used as a building block for the synthesis of conjugated polymers that exhibit high charge carrier mobility and excellent photovoltaic properties.
Eigenschaften
CAS-Nummer |
17557-09-4 |
|---|---|
Produktname |
Silane, (1,4-phenylenebis(methylene))bis(trimethyl |
Molekularformel |
C14H26Si2 |
Molekulargewicht |
250.53 g/mol |
IUPAC-Name |
trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI-Schlüssel |
IYXXYCYJDDVART-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
Andere CAS-Nummern |
17557-09-4 |
Synonyme |
Silane,[1,4-phenylenebis(methylene)]bis[trimethyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



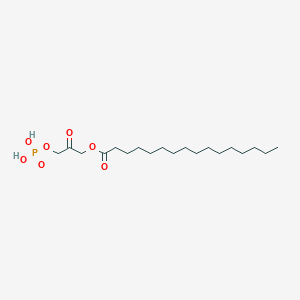
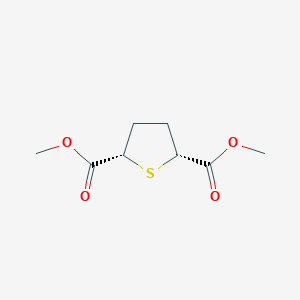
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
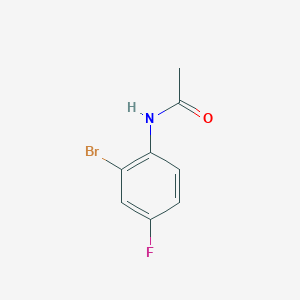
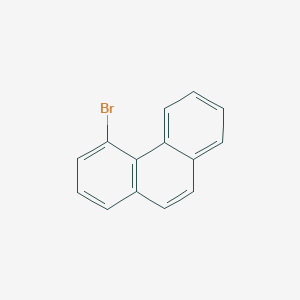
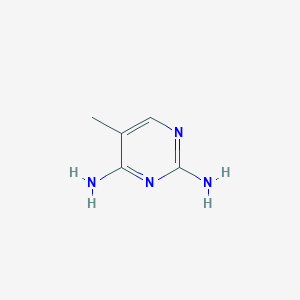
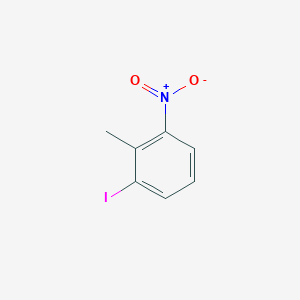
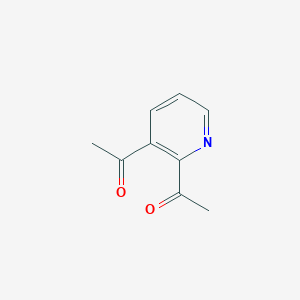
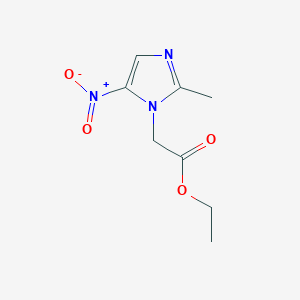
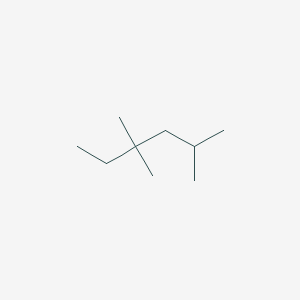
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
